

Health and safety information for 1,3,5-Tris(dibromomethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Tris(dibromomethyl)benzene

Cat. No.: B158571

[Get Quote](#)

Health and Safety Profile: 1,3,5-Tris(dibromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and under the guidance of a qualified professional.

Executive Summary

1,3,5-Tris(dibromomethyl)benzene is a polyhalogenated aromatic compound with significant utility in organic synthesis, particularly as a crosslinking agent and a building block for dendrimers and other complex molecules. Its high reactivity, stemming from the six benzylic bromine atoms, also underpins its toxicological profile. This technical guide provides a comprehensive overview of the available health and safety information for **1,3,5-Tris(dibromomethyl)benzene**.

1,3,5-Tris(dibromomethyl)benzene. Due to the absence of specific toxicological studies on this compound, this guide extrapolates potential hazards based on its classification as a potent alkylating agent and data from structurally related poly(bromomethyl)benzenes. Standardized experimental protocols for assessing the toxicological endpoints of such a compound are also detailed.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **1,3,5-Tris(dibromomethyl)benzene** is presented in Table 1. These properties are essential for understanding its behavior in a laboratory setting and for designing appropriate handling and storage procedures.

Table 1: Physical and Chemical Properties of **1,3,5-Tris(dibromomethyl)benzene**

Property	Value	Reference
Chemical Name	1,3,5-Tris(dibromomethyl)benzene	[1] [2]
Synonyms	$\alpha,\alpha,\alpha',\alpha',\alpha'',\alpha''$ -Hexabromomesitylene	[1] [2]
CAS Number	18849-51-9	[1] [2]
Molecular Formula	$C_9H_6Br_6$	[1] [2]
Molecular Weight	593.57 g/mol	[1] [2]
Appearance	White to off-white solid/powder	[3]
Melting Point	178-182 °C	[1]
Boiling Point	468.8 ± 45.0 °C (Predicted)	[1]
Density	2.845 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Insoluble in water.	[3]
Vapor Pressure	7.93E-05 mmHg at 25°C	[1]

Toxicological Profile and Hazard Classification

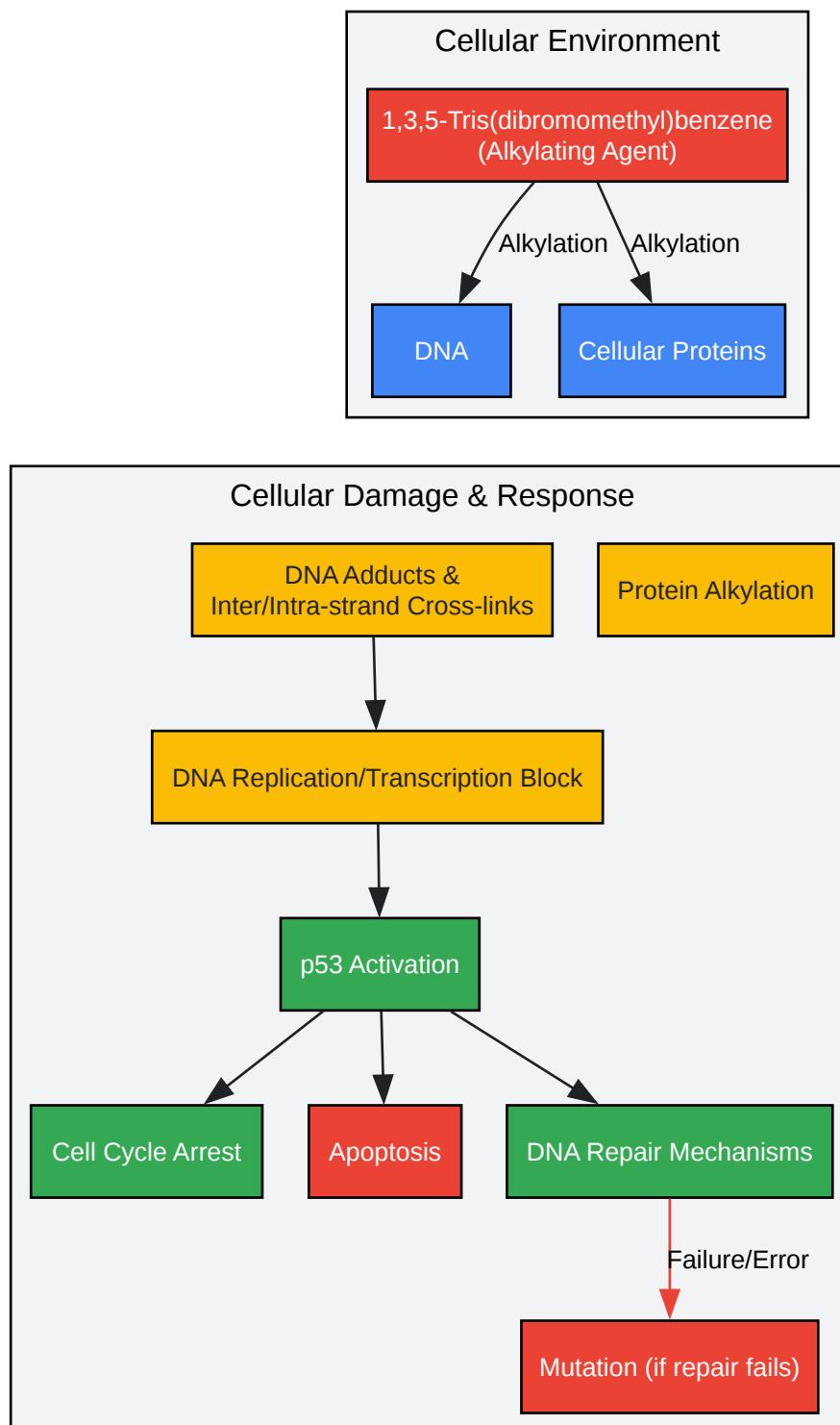
There is a notable lack of specific toxicological studies on **1,3,5-Tris(dibromomethyl)benzene** in publicly available literature. However, its structure, featuring multiple reactive dibromomethyl groups, strongly suggests it functions as a potent alkylating agent. Alkylating agents are known to exert their toxicity by covalently modifying biological macromolecules, most significantly DNA.[\[4\]](#)[\[5\]](#) This can lead to mutagenicity, cytotoxicity, and carcinogenicity.[\[4\]](#)

The safety data available from suppliers consistently classifies this compound as hazardous. The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for **1,3,5-Tris(dibromomethyl)benzene**

Hazard Class	Category	Hazard Statement	Pictogram	Signal Word
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage	GHS05	Danger
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage	GHS05	Danger

Data extrapolated from classifications of similar poly(bromomethyl)benzenes like 1,2,4,5-Tetrakis(bromomethyl)benzene and Hexakis(bromomethyl)benzene.[\[6\]](#)[\[7\]](#)


Mechanism of Action: Alkylating Agent Toxicity

As a presumed alkylating agent, **1,3,5-Tris(dibromomethyl)benzene** is expected to react with nucleophilic sites in cells. The primary target for the toxic effects of many alkylating agents is DNA.[\[4\]](#)[\[8\]](#) The electrophilic benzylic carbons of the dibromomethyl groups can react with the nitrogen and oxygen atoms in DNA bases, particularly the N7 position of guanine.[\[8\]](#) This can lead to several detrimental outcomes:

- DNA Adduct Formation: The covalent binding of the molecule to a DNA base.
- DNA Cross-linking: As a poly-functional alkylating agent, it can form both intra-strand (within the same DNA strand) and inter-strand (between opposite DNA strands) cross-links. Inter-strand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[\[4\]](#)[\[9\]](#)

- Mutagenesis: Incorrect repair of DNA adducts or mispairing during DNA replication can lead to permanent changes in the DNA sequence (mutations).

The cellular response to DNA damage by alkylating agents is a complex signaling cascade, often involving tumor suppressor proteins like p53.[\[4\]](#)[\[8\]](#)

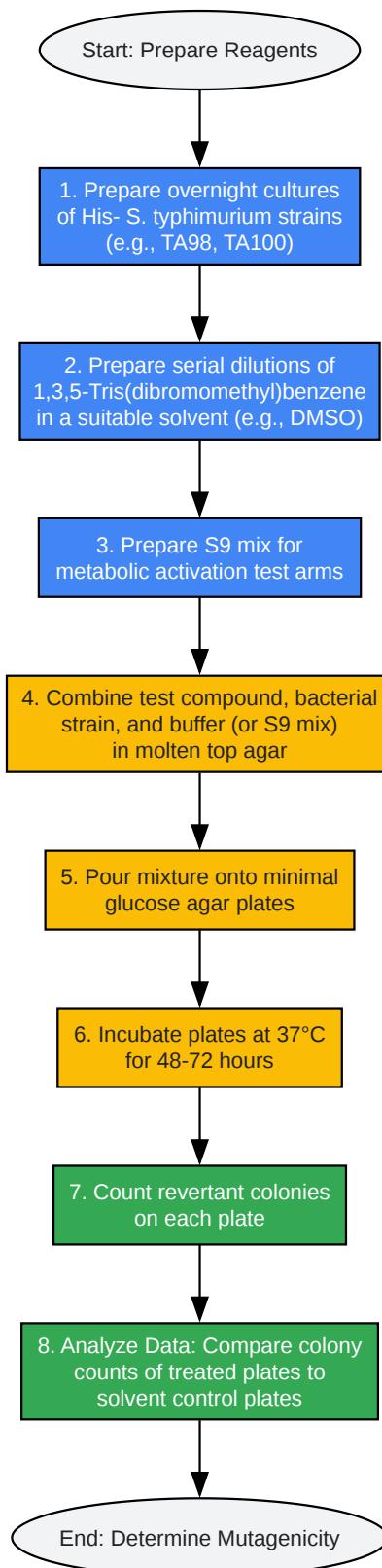
[Click to download full resolution via product page](#)

Generalized signaling pathway for alkylating agent-induced cytotoxicity.

Handling and Safety Precautions

Given its classification as a corrosive substance and its potential as a potent alkylating agent, strict safety measures are imperative when handling **1,3,5-Tris(dibromomethyl)benzene**.

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure full skin coverage.
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100).[10]
- Handling: Avoid creating dust. Use in a closed system where possible. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[6]
- Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Do not allow entry into drains.
- First Aid Measures:
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]


- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[[11](#)]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[[11](#)]

Experimental Protocols for Toxicological Assessment

The following are detailed, standardized protocols for assessing the key toxicological endpoints relevant to a potential alkylating agent like **1,3,5-Tris(dibromomethyl)benzene**. These are representative methodologies based on OECD guidelines and common laboratory practices, as no specific studies on this compound are available.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is used to assess the mutagenic potential of a chemical.[[12](#)][[13](#)][[14](#)]

[Click to download full resolution via product page](#)

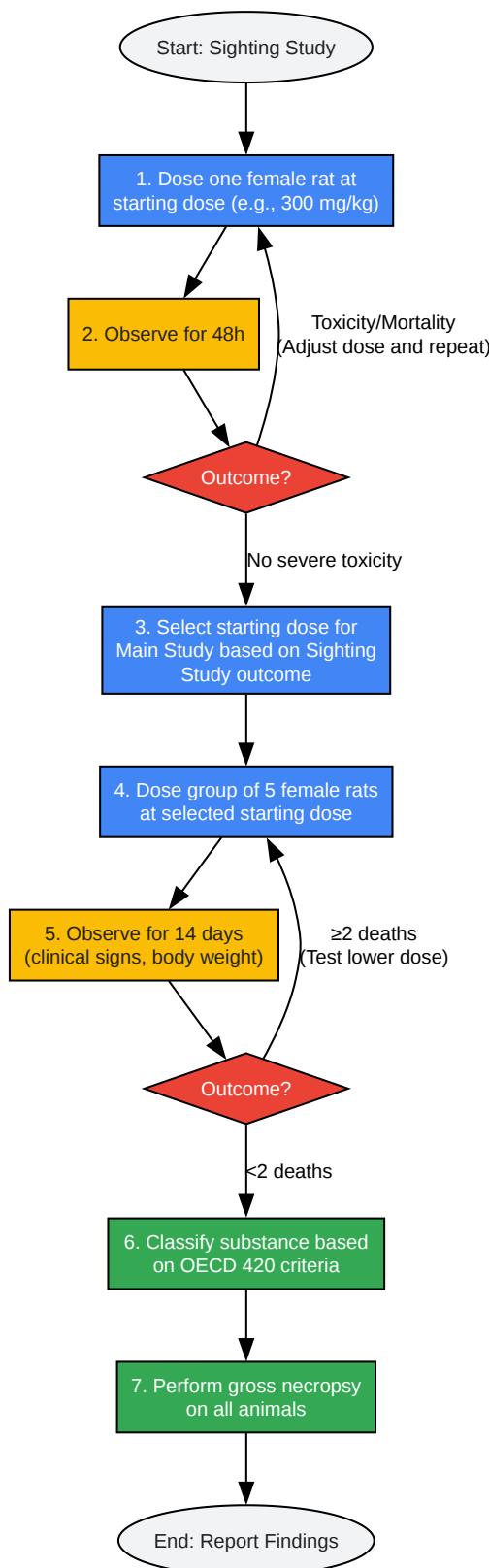
Workflow for the Ames Bacterial Reverse Mutation Test.

Methodology:

- Strain Selection: Use multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* (e.g., WP2 uvrA) which have mutations in the histidine or tryptophan operon, respectively.[13]
- Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is to determine if metabolites of the test compound are mutagenic.[14]
- Procedure (Plate Incorporation Method): a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of S9 mix or buffer.[14] b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Allow the overlay to solidify.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies (his+ or trp+) on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.

In Vitro Cytotoxicity Assay (e.g., LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes, which is an indicator of cytotoxicity.[15]


Methodology:

- Cell Culture: Plate a suitable human cell line (e.g., HepG2 liver cells, A549 lung cells) in a 96-well plate and grow to ~80-90% confluency.
- Treatment: Remove the culture medium and add fresh medium containing various concentrations of **1,3,5-Tris(dibromomethyl)benzene** (solubilized in a vehicle like DMSO, with final concentration ≤0.5%). Include vehicle-only controls (no toxicity) and a lysis control (100% toxicity, using a detergent like Triton X-100).[15]

- Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
- Assay: a. After incubation, centrifuge the plate to pellet any detached cells. b. Carefully transfer a portion of the supernatant from each well to a new 96-well plate. c. Add the LDH assay reagent mixture to each well. This mixture contains lactate, NAD⁺, and a tetrazolium salt. d. Incubate at room temperature for 30 minutes, protected from light. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
- Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
- Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the results to determine the CC50 (concentration causing 50% cytotoxicity).

In Vivo Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This in vivo test provides information on the acute toxicity of a substance following oral administration and allows for its classification. It is designed to use fewer animals than traditional LD50 tests.[\[16\]](#)[\[17\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)

Workflow for the Acute Oral Toxicity Fixed Dose Procedure (OECD 420).

Methodology:

- Animals: Use healthy, young adult female rats (the more sensitive sex is typically used).
- Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard rodent diet and water ad libitum.
- Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should be adjusted to deliver the appropriate dose in a volume not exceeding 1 mL/100g body weight.[\[16\]](#)
- Sighting Study: Administer a starting dose (e.g., 300 mg/kg, unless prior information suggests otherwise) to a single animal to determine the appropriate starting dose for the main study. The outcome determines if the next animal is dosed higher, lower, or at the same level.
- Main Study: a. Dose a group of 5 female rats with the starting dose determined from the sighting study. b. If no mortality or evident toxicity is observed, the test is concluded, and the substance is classified in the lowest toxicity category. c. If evident toxicity (but not mortality) is seen, the results are used for classification. d. If mortality occurs in 2 or more animals, the test is repeated at the next lower fixed dose level (e.g., 50 mg/kg).
- Observations: Observe animals closely for the first few hours after dosing and at least twice daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), body weight, and any mortality.
- Necropsy: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

Conclusion

1,3,5-Tris(dibromomethyl)benzene is a reactive organic compound with significant potential for causing severe skin and eye damage. Based on its chemical structure, it is presumed to be a potent alkylating agent, with the associated risks of cytotoxicity and mutagenicity. Due to the lack of specific toxicological data, extreme caution should be exercised during its handling, and appropriate personal protective equipment and engineering controls are mandatory. The experimental protocols outlined in this guide provide a framework for the systematic

toxicological evaluation that is necessary to fully characterize the health and safety profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. benzene, 1,3,5-tris(bromomethyl)- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. kocw-n.xcache.kincdn.com [kocw-n.xcache.kincdn.com]
- 9. researchgate.net [researchgate.net]
- 10. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 11. westliberty.edu [westliberty.edu]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- To cite this document: BenchChem. [Health and safety information for 1,3,5-Tris(dibromomethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158571#health-and-safety-information-for-1-3-5-tris-dibromomethyl-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com